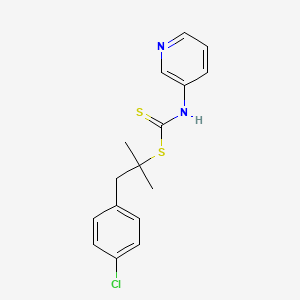
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a carbonimidodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester typically involves the reaction of 3-pyridinyl carbonimidodithioic acid with (4-chlorophenyl)methyl 1-methylethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound’s potential therapeutic applications are explored, including its use as a lead compound in drug discovery for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester
- Carbonimidodithioic acid, 3-pyridinyl-, (4-fluorophenyl)methyl 1-methylethyl ester
Comparison: Compared to its analogs, Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester exhibits unique chemical properties due to the presence of the chlorophenyl group. This group influences the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its brominated and fluorinated counterparts.
Eigenschaften
CAS-Nummer |
34763-19-4 |
|---|---|
Molekularformel |
C16H17ClN2S2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] N-pyridin-3-ylcarbamodithioate |
InChI |
InChI=1S/C16H17ClN2S2/c1-16(2,10-12-5-7-13(17)8-6-12)21-15(20)19-14-4-3-9-18-11-14/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
LDDGBRBBAUAGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)SC(=S)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















